An In-depth Technical Guide to the Solubility of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl
An In-depth Technical Guide to the Solubility of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(Methylsulfonyl)ethyl)piperazine dihydrochloride is a piperazine derivative of interest in pharmaceutical research and development.[1] As with any active pharmaceutical ingredient (API), understanding its physicochemical properties is paramount for formulation development and predicting its in vivo behavior. Among these properties, aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[2] This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl, offering field-proven insights for researchers and drug development professionals. The dihydrochloride salt form of this compound is intended to enhance its solubility and stability, making it a more viable candidate for drug formulation.[1]
Physicochemical Properties of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl
| Property | Value/Information | Source |
| Chemical Name | 1-(2-(Methylsulfonyl)ethyl)piperazine dihydrochloride | [1] |
| Synonyms | Methylsulfonylethyl piperazine dihydrochloride | [1] |
| CAS Number | 870007-73-1 | [1] |
| Molecular Formula | C7H16N2O2S·2HCl | [1] |
| Molecular Weight | 265.2 g/mol | [1] |
| Appearance | White powder | [1] |
| Storage | 0-8°C, sealed in a dry environment | [1] |
Theoretical Framework for Solubility of a Dihydrochloride Salt
The solubility of an ionizable compound like 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl is intrinsically linked to its protonation state, which is governed by the pH of the solution and the pKa values of its ionizable groups. As a derivative of piperazine, which is a diprotic base, the target molecule has two nitrogen atoms that can be protonated.[3]
The Role of pKa and the Henderson-Hasselbalch Equation
The pKa is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For a weak base, the Henderson-Hasselbalch equation can be expressed as:
pH = pKa + log([Base]/[Acid]) [4]
Where:
-
[Base] is the concentration of the deprotonated form.
-
[Acid] is the concentration of the protonated form (the conjugate acid).
For 1-(2-(Methylsulfonyl)ethyl)piperazine, we can estimate its two pKa values based on the known values for piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73) and the influence of the N-substituent.[3] The N-alkylation of piperazines tends to slightly decrease the pKa values.[5] Therefore, we can estimate the pKa values for our target compound to be slightly lower than those of piperazine.
The dihydrochloride salt form means that both piperazine nitrogens are protonated. The dissolution of this salt in an aqueous medium will result in an acidic solution. The overall solubility of the compound will be a sum of the intrinsic solubility of the neutral species and the concentrations of the two protonated species. This pH-dependent solubility is a critical factor to consider in pre-formulation studies.
Estimated Solubility Data for 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl
The following table presents estimated solubility values. It is crucial to note that these are estimations and should be confirmed by experimental determination.
| Solvent/Medium | pH | Estimated Solubility (mg/mL) | Rationale |
| Water | ~2-3 (intrinsic pH of the salt solution) | > 100 | As a dihydrochloride salt of a piperazine derivative, high aqueous solubility is expected, consistent with the "freely soluble" classification of similar salts.[3][6] |
| 0.1 M HCl | 1 | > 100 | In a highly acidic environment, the compound will be fully protonated, maximizing its interaction with the polar aqueous medium. |
| Phosphate Buffered Saline (PBS) | 7.4 | 10 - 50 | At physiological pH, a significant portion of the compound will exist in the monoprotonated form, which is still quite soluble, though likely less so than the diprotonated form. |
| Ethanol | Neutral | 1 - 10 | Consistent with the "slightly soluble" description for piperazine dihydrochloride in ethanol.[6] |
| Methanol | Neutral | 1 - 10 | Consistent with the "slightly soluble" description for piperazine dihydrochloride in methanol.[6] |
| Dimethyl Sulfoxide (DMSO) | Neutral | > 50 | Piperazine and its derivatives generally exhibit good solubility in DMSO.[7] |
Experimental Protocols for Solubility Determination
To obtain accurate solubility data, rigorous and well-controlled experimental protocols are essential. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
This method determines the equilibrium solubility, which is the true solubility of a compound in a given solvent at a specific temperature.
Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl to a known volume of the desired solvent (e.g., water, 0.1 M HCl, PBS pH 7.4, ethanol, DMSO) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for 24-48 hours. This extended time is crucial to ensure that the system reaches thermodynamic equilibrium.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to the wells.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically <1%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Determine the extent of precipitation in each well. This can be done visually or, more quantitatively, using nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation, followed by UV spectrophotometry or LC-MS/MS analysis.[1][8]
Biorelevant Solubility
To better predict in vivo performance, solubility studies can be conducted in biorelevant media that mimic the composition of human gastrointestinal fluids.[4]
-
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium simulates the intestinal environment before a meal and typically has a pH of around 6.5.
-
Fed State Simulated Intestinal Fluid (FeSSIF): This medium mimics the intestinal environment after a meal, with a lower pH (around 5.0) and higher concentrations of bile salts and lecithin.
Determining the solubility of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl in these media can provide valuable insights into how its absorption might be affected by food.
Conclusion
A thorough understanding of the solubility of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl is a cornerstone of its successful development as a potential therapeutic agent. This guide has outlined the key theoretical principles governing its solubility, provided estimated solubility data based on related compounds, and detailed robust experimental protocols for its determination. By employing these methodologies, researchers can generate the critical data needed to inform formulation strategies, predict in vivo performance, and ultimately accelerate the drug development process. It is strongly recommended that the estimated solubility values presented herein be confirmed through rigorous experimental investigation.
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